
4-(1-Aminopropyl)-2-tert-butylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Aminopropyl)-2-tert-butylphenol is an organic compound that features a phenol group substituted with a tert-butyl group and an aminopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminopropyl)-2-tert-butylphenol typically involves the alkylation of 2-tert-butylphenol with 1-bromopropane followed by amination. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are common to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Aminopropyl)-2-tert-butylphenol undergoes various chemical reactions including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated or nitro-substituted phenols.
Aplicaciones Científicas De Investigación
4-(1-Aminopropyl)-2-tert-butylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(1-Aminopropyl)-2-tert-butylphenol involves its interaction with specific molecular targets such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The phenol group can participate in redox reactions, further modulating the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1-Aminopropyl)-N,N,3-trimethylaniline
- 1-(2-Aminopropyl)-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones
- 1-Aminopropyl-3-methylimidazolium tetrafluoroborate
Uniqueness
4-(1-Aminopropyl)-2-tert-butylphenol is unique due to the presence of both a tert-butyl group and an aminopropyl group on the phenol ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H21NO |
|---|---|
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
4-(1-aminopropyl)-2-tert-butylphenol |
InChI |
InChI=1S/C13H21NO/c1-5-11(14)9-6-7-12(15)10(8-9)13(2,3)4/h6-8,11,15H,5,14H2,1-4H3 |
Clave InChI |
ZJKKKFYBKTVABZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC(=C(C=C1)O)C(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




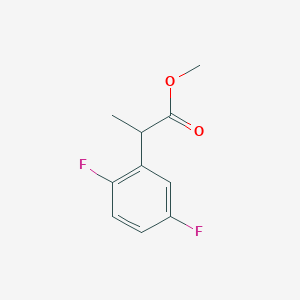
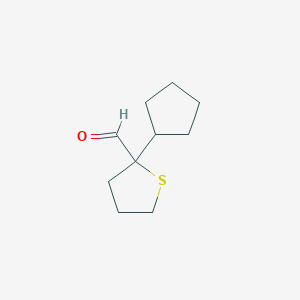
![6-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine](/img/structure/B13301262.png)

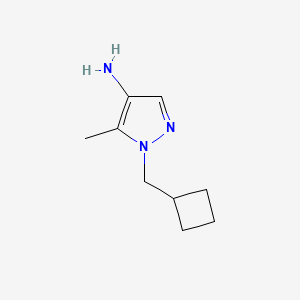

![2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol](/img/structure/B13301287.png)
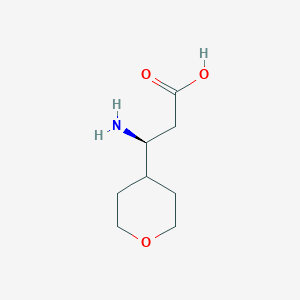
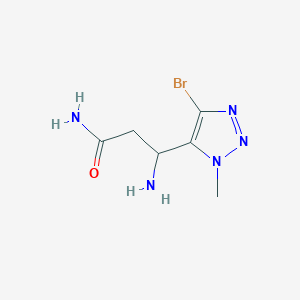
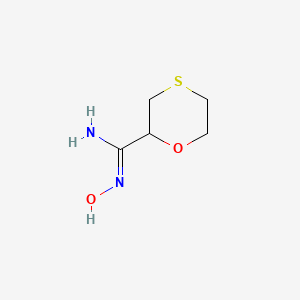
![N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13301319.png)
![2-{[(Pentan-3-yl)amino]methyl}phenol](/img/structure/B13301322.png)
